molecular formula C11H17NO2 B13067680 2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol

2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol

Cat. No.: B13067680
M. Wt: 195.26 g/mol
InChI Key: PZDSISDTFSUXTO-UHFFFAOYSA-N
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Description

2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.25818 g/mol . This compound features a methoxyphenyl group attached to an ethylaminoethanol backbone, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 4-methoxyphenylacetone with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may play a role in binding to these targets, while the ethylaminoethanol backbone facilitates the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Aminophenyl)ethyl]amino}ethan-1-ol
  • 2-{[1-(4-Hydroxyphenyl)ethyl]amino}ethan-1-ol
  • 2-{[1-(4-Methylphenyl)ethyl]amino}ethan-1-ol

Uniqueness

2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with specific molecular targets, making it distinct from its analogs .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-[1-(4-methoxyphenyl)ethylamino]ethanol

InChI

InChI=1S/C11H17NO2/c1-9(12-7-8-13)10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

PZDSISDTFSUXTO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NCCO

Origin of Product

United States

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